2,5-Divinylbenzene-1,4-diamine
Overview
Description
2,5-Divinylbenzene-1,4-diamine is an organic compound with the chemical formula C10H12N2 . It is used as an analytical reagent and can be used as monomers to synthesize COF materials . It is also used in the fabrication of crosslinked poly(styrene-co-divinylbenzene) bulk copolymers .
Synthesis Analysis
The compound can be synthesized by free-radical bulk crosslinking copolymerization (FCC) with styrene as monomer and divinylbenzene (DVB) as crosslinker . This process results in crosslinked poly(styrene-co-divinylbenzene) bulk copolymers .Molecular Structure Analysis
The molecular structure of 2,5-Divinylbenzene-1,4-diamine consists of a benzene ring with two vinyl groups and two amine groups attached. The molecular weight is 160.22 g/mol .Chemical Reactions Analysis
In the context of polymer science, 2,5-Divinylbenzene-1,4-diamine is used as a crosslinker in the synthesis of poly(styrene-co-divinylbenzene) bulk copolymers . The crosslinking process involves a free-radical mechanism .Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.22 g/mol . It has a predicted boiling point of 351.6±42.0 °C and a predicted density of 1.098±0.06 g/cm3 .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Polymer Synthesis
Drug Delivery Systems
Chiral Ligands in Asymmetric Catalysis
Materials for Organic Electronics
Cross-Linking Agents in Coatings and Adhesives
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) materials .
Result of Action
As a monomer, the primary result of the action of 2,5-Divinylbenzene-1,4-diamine would be the formation of COFs. These materials have a variety of potential applications, including in drug delivery .
properties
IUPAC Name |
2,5-bis(ethenyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJHSWQLRWWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1N)C=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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